4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a bromo group and a chlorothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and chlorine atoms in its structure suggests that it may exhibit unique reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This step often requires acidic or basic conditions to facilitate the cyclization process.
Introduction of the Bromo Group: The bromo group can be introduced via bromination of the pyrazole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Chlorothiophene Moiety: The chlorothiophene moiety can be attached through a nucleophilic substitution reaction, where a suitable chlorothiophene derivative reacts with the pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under various conditions (e.g., heating, solvent choice).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It may be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be employed in studies investigating its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and chloro groups may enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine
- 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
- 4-Bromo-3-(5-bromo-3-chlorothiophen-2-yl)-1-methyl-1H-pyrazole
Uniqueness
4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine is unique due to the specific combination of the bromo and chlorothiophene moieties attached to the pyrazole ring. This unique structure may confer distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H7BrClN3S |
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Molecular Weight |
292.58 g/mol |
IUPAC Name |
4-bromo-1-[(5-chlorothiophen-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H7BrClN3S/c9-6-3-13(12-8(6)11)2-5-1-7(10)14-4-5/h1,3-4H,2H2,(H2,11,12) |
InChI Key |
LDYFORATMGOGJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CN2C=C(C(=N2)N)Br)Cl |
Origin of Product |
United States |
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